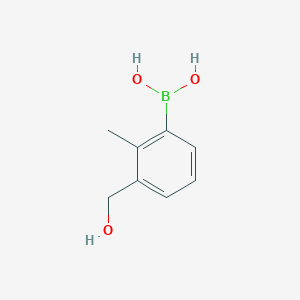

3-(Hydroxymethyl)-2-methylphenylboronic acid

Description

Properties

IUPAC Name |

[3-(hydroxymethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXKXCULNOGPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)CO)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221375 | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-26-7 | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxymethyl 2 Methylphenylboronic Acid and Its Chemical Precursors

Traditional Borylation Approaches to Phenylboronic Acids

Traditional methods for the synthesis of phenylboronic acids have long relied on the conversion of pre-functionalized aryl rings, typically aryl halides, into the desired boronic acid derivative. These foundational techniques involve the formation of highly reactive organometallic intermediates or the use of transition metal catalysis.

Palladium-Catalyzed Borylation of Aryl Halides for 3-(Hydroxymethyl)-2-methylphenylboronic Acid Synthesis

The palladium-catalyzed borylation of aryl halides, often referred to as the Miyaura-Ishiyama borylation, is a powerful and widely used method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. researchgate.net This reaction involves the cross-coupling of an aryl halide (or triflate) with a boron-containing reagent in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of 3-(hydroxymethyl)-2-methylphenylboronic acid, a suitable precursor would be 3-(hydroxymethyl)-2-methylphenyl halide.

The reaction typically employs diboron (B99234) reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentylglycolato)diboron, or alternatively, a dialkoxyborane like pinacolborane (HBpin). researchgate.netnih.gov The choice of palladium catalyst and ligand is crucial for achieving high efficiency and functional group tolerance. nih.govnih.gov Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium dichloride complexes, often paired with phosphine (B1218219) ligands like SPhos. nih.govnih.gov The base, typically a potassium or cesium salt, plays a critical role in the catalytic cycle. researchgate.net

A general representation of this synthetic approach is the reaction of an aryl halide with a diboron derivative, catalyzed by a palladium complex. The resulting arylboronate ester can then be hydrolyzed to the boronic acid. This method is valued for its broad substrate scope and compatibility with various functional groups. nih.govresearchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed Borylation of Aryl Halides

| Component | Example | Purpose |

| Aryl Halide | 1-Bromo-3-(hydroxymethyl)-2-methylbenzene | Substrate |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron Source |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-B bond formation |

| Ligand | SPhos, dppf | Stabilizes and activates the catalyst |

| Base | KOAc, K₃PO₄ | Promotes transmetalation |

| Solvent | Dioxane, Toluene, DMF | Reaction Medium |

Electrophilic Trapping of Organometallic Intermediates (Grignard and Lithium-Halogen Exchange) for Substituted Arylboronic Acid Generation

One of the earliest and most fundamental methods for preparing arylboronic acids involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080). nih.govwordpress.com This approach can be divided into two main categories based on the generation of the organometallic intermediate: the use of Grignard reagents and organolithium reagents formed via lithium-halogen exchange.

Grignard Reagents: The reaction of an arylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, yields the corresponding arylboronic acid. wordpress.comclockss.orggoogle.com To synthesize 3-(hydroxymethyl)-2-methylphenylboronic acid, the corresponding Grignard reagent, (3-(hydroxymethyl)-2-methylphenyl)magnesium bromide, would be prepared from the aryl bromide and magnesium metal. clockss.org This method, while classic, can sometimes be limited by the functional group compatibility of the highly reactive Grignard reagent. clockss.org

Lithium-Halogen Exchange: An alternative to Grignard reagents is the use of organolithium compounds. nih.govwikipedia.org These are often prepared through a lithium-halogen exchange reaction, where an aryl halide is treated with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. nih.govwikipedia.orgharvard.edu This exchange is generally very fast, often proceeding more rapidly than nucleophilic addition. wikipedia.orgscribd.com The resulting aryllithium species is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed. nih.gov This method is particularly useful for aryl bromides and iodides. wikipedia.org The choice of solvent and temperature is critical to the success of these reactions to avoid side reactions. harvard.edu

Direct C-H Borylation Strategies for Functionalized Phenyl Systems

In recent years, direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of arylboronic acids. nih.govnih.gov This approach avoids the need for pre-functionalized aryl halides and instead directly converts a C-H bond on the aromatic ring to a C-B bond. illinois.edu Iridium-catalyzed C-H borylation has become a prominent method in this field, demonstrating high efficiency and broad functional group tolerance. nih.govillinois.edunih.gov

For a substrate like (2-methylphenyl)methanol, direct C-H borylation would ideally target the C-H bond at the 3-position. The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation typically occurring at the least sterically hindered position. nih.govnih.gov In the case of (2-methylphenyl)methanol, the directing influence of the substituents would play a key role in the outcome of the reaction. While steric hindrance from the methyl group might disfavor borylation at the 3-position, electronic effects and the potential for directing group assistance could influence the regioselectivity. digitellinc.com The development of ligands and catalytic systems that can control and override the inherent steric and electronic biases is an active area of research. illinois.edu

Transmetallation-Based Synthetic Pathways for Boronic Acid Derivatives

Transmetallation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. nih.gov In the context of boronic acid synthesis, this can involve the transfer of an aryl group from a less electropositive metal, such as tin or silicon, to a boron halide. nih.govconicet.gov.ar This method provides an alternative route to arylboron compounds. For instance, aryltrialkyltin compounds can react with borane (B79455) in THF to produce arylboranes, which upon hydrolysis yield arylboronic acids in high yields. conicet.gov.ar

Furthermore, transmetallation is a crucial step in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.org In this process, the organic group from the organoboron compound is transferred to the palladium(II) center. researchgate.netrsc.orgnih.gov While this is more relevant to the application of boronic acids, understanding the mechanism of transmetallation is key to developing new synthetic routes. A Pd-catalyzed homologation of arylboronic acids has been reported, which involves a chemoselective transmetalation process. nih.gov

Photoinduced Borylation Techniques Applied to Aryl Substrates

The use of visible light to promote chemical reactions has gained significant traction, offering mild and often metal-free alternatives to traditional methods. nih.govnih.gov Photoinduced borylation of aryl halides has been developed as a catalyst-free method that proceeds at room temperature. nih.govrsc.org These reactions are often promoted by the formation of an electron-donor-acceptor (EDA) complex between a solvent anion or an in-situ formed donor-acceptor complex and the aryl halide. nih.govnih.govdigitellinc.com Irradiation with visible light facilitates a single-electron-transfer (SET) process, generating an aryl radical intermediate that is then trapped by a boron source like B₂pin₂. nih.gov

This technique has demonstrated good functional group tolerance, making it a potentially valuable method for the synthesis of complex molecules like 3-(hydroxymethyl)-2-methylphenylboronic acid from the corresponding aryl halide. nih.govrsc.org The operational simplicity and mild conditions of photoinduced borylation make it an attractive and sustainable approach. nih.gov

Advanced Synthetic Techniques and Optimization for 3-(Hydroxymethyl)-2-methylphenylboronic Acid

The synthesis of 3-(hydroxymethyl)-2-methylphenylboronic acid can be further refined through advanced techniques and careful optimization of reaction conditions. For catalytic processes like the palladium-catalyzed borylation, the choice of catalyst, ligand, base, and solvent system can significantly impact the yield and purity of the product. researchgate.net For instance, the screening of various palladium sources and phosphine ligands can lead to a more efficient catalytic system, maximizing the yield of the desired product while minimizing the formation of byproducts. researchgate.net

Flow chemistry represents another advanced technique that can be applied to boronic acid synthesis. For lithium-halogen exchange reactions, a continuous flow setup can allow for rapid and efficient reactions on a larger scale with precise control over reaction time and temperature. organic-chemistry.org Furthermore, the development of one-pot, two-step procedures, such as a borylation followed by a Suzuki-Miyaura cross-coupling, enhances the practical utility of these synthetic methods by avoiding the isolation of intermediate boronic esters. nih.gov Such strategies offer a more streamlined and efficient route to the final desired products.

Application of Continuous Flow Reactors in Production

Continuous flow chemistry has emerged as a powerful technology for the production of arylboronic acids, offering significant advantages over traditional batch processing, including enhanced safety, precise temperature control, improved mixing, and scalability. organic-chemistry.orgnih.gov This methodology is particularly well-suited for reactions involving highly reactive and unstable intermediates, such as the organolithium species generated during the synthesis of 3-(hydroxymethyl)-2-methylphenylboronic acid. rsc.org

In a typical continuous flow setup for this synthesis, separate streams of the precursor (3-bromo-2-methylbenzyl alcohol in a suitable solvent like THF) and an organolithium reagent (n-butyllithium) are fed into a microreactor or a system of tubing and T-pieces. organic-chemistry.org The rapid and efficient mixing within the reactor at precisely controlled, often cryogenic, temperatures (e.g., -50 to -75 °C) allows for the near-instantaneous formation of the aryllithium intermediate. researchgate.net This reactive species is then immediately merged with a third stream containing a trialkyl borate. organic-chemistry.org

The extremely short residence times, often on the order of one second, minimize the decomposition of the unstable intermediates. organic-chemistry.org This approach not only increases the yield and purity of the resulting boronate ester but also allows for remarkable throughput, with production rates reaching up to 60 grams per hour being reported for similar syntheses. organic-chemistry.org The final hydrolysis step to yield the boronic acid can be integrated into the flow process or performed as a subsequent batch operation. The use of specialized systems like multi-jet oscillating disc (MJOD) reactors has also been explored to further optimize mixing and throughput for these cryogenic processes. researchgate.net

Table 1: Representative Parameters for Continuous Flow Synthesis of Arylboronic Acids

| Parameter | Description | Typical Value/Condition | Reference |

| Reaction Type | Halogen-metal exchange (lithiation) followed by electrophilic quench (borylation). | Aryl Bromide + n-BuLi, then B(OR)₃ | organic-chemistry.orgresearchgate.net |

| Reactor Setup | T-pieces and PFA (perfluoroalkoxy) tubing or specialized millireactors (e.g., cryoMJOD). | Commercially available equipment. | organic-chemistry.orgresearchgate.net |

| Temperature | Cryogenic conditions are essential for stabilizing the aryllithium intermediate. | -50 °C to -75 °C | researchgate.net |

| Residence Time | Total reaction time for lithiation and borylation is extremely short. | < 1 to 2.6 seconds | organic-chemistry.orgnih.gov |

| Throughput | The amount of product that can be synthesized per unit of time. | Up to 60 g/hour | organic-chemistry.org |

| Key Advantage | Precise control over reaction parameters, enabling the safe handling of unstable intermediates and high scalability. | Enhanced safety and efficiency. | organic-chemistry.orgrsc.org |

Academic Strategies for Isolation and Purification of 3-(Hydroxymethyl)-2-methylphenylboronic Acid

The isolation and purification of arylboronic acids like 3-(hydroxymethyl)-2-methylphenylboronic acid present unique challenges. These compounds are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, and their purification by standard silica (B1680970) gel chromatography can be difficult. reddit.comchromforum.org Consequently, a variety of specialized strategies are employed in academic settings to obtain the pure compound.

Recrystallization is a common first-line approach for purifying boronic acids. The choice of solvent is critical, with reports indicating success using hot solvents such as ethanol (B145695) or water for various arylboronic acids. reddit.comresearchgate.net Another technique is trituration , where the crude product is stirred as a slurry in a solvent that dissolves impurities but not the desired product. researchgate.net

Chromatography can be effective if appropriate conditions are chosen. While standard silica gel can be problematic, some success has been reported using eluents containing modifiers like acetic acid or by using a different stationary phase, such as neutral alumina. researchgate.net Reversed-phase chromatography (e.g., C18) is another alternative, though it may not provide adequate separation for all boronic acids. reddit.com A more specialized technique is boronate affinity chromatography , which utilizes a stationary phase functionalized to selectively bind boronic acids, allowing for highly specific separation. nih.gov

Derivatization offers a robust method for purification. Boronic acids can be reversibly converted into more stable and often crystalline derivatives. A widely used method involves reacting the crude boronic acid with diethanolamine (B148213) to form a stable adduct. reddit.com This adduct can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid by treatment with acid. reddit.com Similarly, conversion to potassium trifluoroborate salts can facilitate purification. reddit.com

Selective Extraction techniques can also be employed. For instance, exploiting the ability of boronic acids to form complexes with diols, a sorbitol-based extraction can be used to selectively pull the boronic acid from an organic layer into an aqueous phase, leaving non-acidic impurities behind. reddit.com

Table 2: Academic Purification Strategies for Arylboronic Acids

| Method | Principle | Typical Application/Solvents | Reference |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Hot ethanol or water. | reddit.comresearchgate.net |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Neutral alumina; Silica gel with solvent modifiers (e.g., acetone, acetic acid). | prepchem.comresearchgate.net |

| Derivatization (Adduct Formation) | Reversible conversion to a stable, crystalline derivative for purification, followed by regeneration of the boronic acid. | Formation of a diethanolamine adduct, which is crystallized from a solvent like ether. | reddit.com |

| Extraction (Complexation) | Selective transfer between immiscible phases based on reversible complex formation. | Sorbitol extraction into an aqueous layer. | reddit.com |

| Affinity Chromatography | Highly selective separation using a stationary phase with specific affinity for boronic acids. | Boronic acid-functionalized agarose (B213101) or other supports. | nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Hydroxymethyl 2 Methylphenylboronic Acid

Reactions at the Boronic Acid Moiety

The boronic acid group is a versatile functional group, primarily known for its role in palladium-catalyzed cross-coupling reactions. Its reactivity is rooted in the Lewis acidic nature of the boron atom.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate. wikipedia.orglibretexts.org The reaction with 3-(hydroxymethyl)-2-methylphenylboronic acid is expected to follow the generally accepted catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Catalytic Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of a palladium(0) catalyst to an organohalide (Ar-X), forming a palladium(II) intermediate. wikipedia.org

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base (e.g., OH⁻, OR⁻) coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex, [R-B(OH)₃]⁻. organic-chemistry.org This complex then transfers its aryl group (the 3-(hydroxymethyl)-2-methylphenyl group) to the Pd(II) center, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) species undergoes reductive elimination, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst. wikipedia.org

The specific structure of 3-(hydroxymethyl)-2-methylphenylboronic acid introduces steric and electronic factors that can influence the reaction mechanism, particularly the transmetalation step. The ortho-methyl group imposes steric hindrance around the boron center, which could potentially slow the rate of transmetalation compared to an unsubstituted phenylboronic acid. Conversely, the meta-hydroxymethyl group has an electronic effect that can modulate the reactivity of the aromatic ring.

| Step | Description | Key Intermediates with 3-(hydroxymethyl)-2-methylphenylboronic acid |

| Activation | The boronic acid reacts with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more reactive boronate "ate" complex. | 3-(hydroxymethyl)-2-methylphenylboronate |

| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X). | Ar-Pd(II)-X(L)₂ |

| Transmetalation | The aryl group is transferred from the boronate complex to the Pd(II) center. | [3-(HOCH₂)-2-(CH₃)C₆H₃]-Pd(II)-Ar(L)₂ |

| Reductive Elimination | The two aryl groups are coupled, forming the final product and regenerating the Pd(0) catalyst. | 3-(hydroxymethyl)-2-methylbiaryl |

This interactive table summarizes the key steps of the Suzuki-Miyaura reaction.

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, typically C-O, C-N, and C-S bonds, using a copper catalyst. organic-chemistry.orgwikipedia.org This reaction couples a boronic acid with an amine, alcohol, or thiol. Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling is often performed under milder conditions, sometimes at room temperature and open to the air. organic-chemistry.org

The mechanism is believed to involve the following key steps:

Coordination of the nucleophile (amine or alcohol) and the boronic acid to a Cu(II) center.

Transmetalation of the aryl group from boron to copper.

Oxidation of the copper center, potentially to Cu(III), followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species. organic-chemistry.org

Re-oxidation of Cu(I) to Cu(II) by an oxidant (often atmospheric oxygen) completes the catalytic cycle.

When 3-(hydroxymethyl)-2-methylphenylboronic acid is used in a Chan-Lam coupling, it can react with various N-H or O-H containing compounds. The steric hindrance from the ortho-methyl group might influence the rate of coupling, potentially requiring more forcing conditions or specific ligand systems to achieve high yields. researchgate.net The hydroxymethyl group is generally compatible with these conditions, although its nucleophilic nature means that intermolecular reactions could occur if not carefully controlled.

Boronic acids are Lewis acids due to the electron-deficient, empty p-orbital on the boron atom. wikipedia.orgnih.gov This acidity is fundamental to their reactivity, as coordination with a Lewis base (like the hydroxide (B78521) ion in Suzuki couplings) is required to form the tetravalent boronate species that participates in transmetalation. rsc.org The pKa of a phenylboronic acid is influenced by the electronic nature of its substituents. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it. researchgate.netresearchgate.net

For 3-(hydroxymethyl)-2-methylphenylboronic acid, the methyl group is weakly electron-donating, while the hydroxymethyl group is weakly electron-withdrawing. The combined effect on the pKa is likely to be modest compared to unsubstituted phenylboronic acid. Steric effects from ortho substituents can also influence acidity by affecting the solvation of the boronic acid and its conjugate base. semanticscholar.org

| Compound | Substituent(s) | pKa in H₂O | pKa in H₂O/ACN (3:1) |

| Phenylboronic acid | -H | 8.68 researchgate.net | 9.61 semanticscholar.org |

| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | 9.25 researchgate.net | 10.29 semanticscholar.org |

| 2,6-Di(p-tolyl)phenylboronic acid | 2,6-Ar (Steric) | - | 12.56 semanticscholar.org |

| 2,6-Di(p-CF₃-phenyl)phenylboronic acid | 2,6-Ar (Steric) | - | 12.49 semanticscholar.org |

This interactive table shows the pKa values for various substituted phenylboronic acids, illustrating electronic and steric effects.

An important consideration for molecules containing both a boronic acid and a potential intramolecular Lewis base is the possibility of chelation. wikipedia.orgnih.govnih.gov In ortho-(hydroxymethyl)phenylboronic acid, the alcohol can form a five-membered ring with the boron atom, creating a stable benzoxaborole structure. sigmaaldrich.com For 3-(hydroxymethyl)-2-methylphenylboronic acid, the meta relationship between the functional groups prevents the formation of a simple intramolecular chelate. However, intermolecular coordination or interactions mediated by solvent molecules remain possible and could influence the compound's bulk properties and reactivity.

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group behaves as a typical primary benzylic alcohol, susceptible to oxidation and nucleophilic substitution reactions.

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde (3-formyl-2-methylphenylboronic acid) or further to the carboxylic acid (3-carboxy-2-methylphenylboronic acid). The challenge in these transformations is the chemoselectivity, as the boronic acid moiety is sensitive to some oxidizing agents, which can lead to C-B bond cleavage (protodeboronation) or oxidation of the boron center itself. wikipedia.org

Selective oxidation of the alcohol requires mild reagents that are compatible with the boronic acid. Reagents such as manganese dioxide (MnO₂) are often used for the selective oxidation of benzylic alcohols to aldehydes. For the conversion to a carboxylic acid, stronger but still selective conditions would be required. Some modern catalytic methods using molecular oxygen or hydrogen peroxide as the terminal oxidant under controlled conditions can achieve this transformation. organic-chemistry.orgcore.ac.uk

Potential Oxidation Pathways:

To Aldehyde: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) could be employed, though care must be taken to avoid degradation of the boronic acid.

To Carboxylic Acid: A two-step process involving oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) is a common strategy. Alternatively, direct oxidation using catalysts like ruthenium(III) chloride with an oxidant may be possible.

The hydroxymethyl group can readily undergo reactions typical of a primary alcohol to form ethers and esters.

Ester Formation: Esterification can be achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com Given that boronic acids themselves can catalyze certain esterifications, the reaction conditions must be chosen carefully. researchgate.netgriffith.edu.au Alternatively, reaction with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base (like pyridine) would provide the corresponding ester.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). The boronic acid group would likely need to be protected, for example as its pinacol (B44631) ester, to prevent interference from the strong base used in this method.

Influence of the Methyl Substituent on Aromatic Reactivity

The presence of a methyl group at the ortho-position to the boronic acid moiety in 3-(hydroxymethyl)-2-methylphenylboronic acid significantly modulates the reactivity of the aromatic ring through a combination of electronic and steric effects. These effects can influence the outcomes of various chemical reactions, particularly transition-metal-catalyzed cross-coupling reactions.

Electronic Effects:

The methyl group is an electron-donating group through induction and hyperconjugation. This donation of electron density to the aromatic ring can impact the reactivity of the boronic acid group and the ring itself. In the context of Suzuki-Miyaura cross-coupling reactions, electron-donating substituents on the phenylboronic acid can influence the transmetalation step. Generally, electron-rich boronic acids may exhibit different reaction kinetics compared to electron-deficient ones. The increased electron density on the boron atom can affect its Lewis acidity and the rate of transmetalation to the palladium center.

Steric Effects:

A more pronounced influence of the ortho-methyl group is its steric hindrance. The bulk of the methyl group in close proximity to the boronic acid can hinder the approach of reactants, including the palladium catalyst in cross-coupling reactions. This steric impediment can lead to lower reaction rates or require more forcing reaction conditions compared to less hindered boronic acids. However, this steric bulk can also be exploited to achieve selectivity in certain reactions. For instance, in cases of multiple reactive sites on a coupling partner, the steric hindrance of the ortho-methyl group can direct the reaction to a less hindered position.

The table below summarizes the expected influence of the ortho-methyl substituent on the reactivity of 3-(hydroxymethyl)-2-methylphenylboronic acid in comparison to its unsubstituted counterpart, 3-(hydroxymethyl)phenylboronic acid.

| Feature | 3-(Hydroxymethyl)phenylboronic acid | 3-(Hydroxymethyl)-2-methylphenylboronic acid | Rationale |

| Electronic Effect of Substituent | Weakly activating (hydroxymethyl) | Activating (methyl and hydroxymethyl) | The methyl group is an additional electron-donating group. |

| Steric Hindrance at Boronic Acid | Low | High | The ortho-methyl group sterically shields the boronic acid moiety. |

| Expected Reactivity in Suzuki-Miyaura Coupling | Generally high | Potentially lower or requiring optimized conditions | Steric hindrance from the ortho-methyl group can impede the catalytic cycle. researchgate.net |

| Potential for Ortho-Lithiation | Possible at C2 and C6 | Hindered at C2, possible at C6 | The C2 position is blocked by the methyl group. |

Research on other ortho-substituted phenylboronic acids has demonstrated that the steric and electronic effects of the substituent can be leveraged to control reaction outcomes. For example, bulky ortho-substituents have been shown to influence the rotational barrier around the C-B bond, which can impact the selectivity in atroposelective syntheses. nih.gov While specific studies on 3-(hydroxymethyl)-2-methylphenylboronic acid are limited, these general principles provide a framework for predicting its behavior.

Exploration of Multi-site Reactivity and Chemodivergent Transformations

3-(Hydroxymethyl)-2-methylphenylboronic acid is a trifunctional molecule, possessing a boronic acid, a hydroxymethyl group, and the aromatic ring as potential sites for chemical modification. This multi-site reactivity allows for the development of chemodivergent transformations, where the reaction outcome can be selectively directed to one functional group over the others by carefully choosing the reaction conditions, reagents, and catalysts.

The three primary reactive sites are:

The Boronic Acid Group: This is the most versatile functional group, readily participating in a wide range of reactions, most notably the Suzuki-Miyaura cross-coupling to form C-C bonds. It can also undergo other transformations such as Chan-Lam coupling (C-N, C-O bond formation), Petasis reactions, and oxidation to a hydroxyl group.

The Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, etherified, or converted to a leaving group for nucleophilic substitution.

The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents (boronic acid, hydroxymethyl, and methyl groups).

The selective transformation of one functional group in the presence of others is a key challenge and opportunity. For instance, the boronic acid can be protected as a boronate ester (e.g., with pinacol) to allow for selective reactions at the hydroxymethyl group. Conversely, the hydroxymethyl group can be protected as an ether or ester to enable transformations on the boronic acid.

Chemodivergent Pathways:

The strategic selection of catalysts and reagents can lead to divergent reaction pathways from the same starting material. For example, under palladium catalysis with an aryl halide, the boronic acid group is expected to selectively undergo Suzuki-Miyaura coupling. In contrast, using an oxidizing agent like manganese dioxide (MnO2), the hydroxymethyl group could be selectively oxidized to an aldehyde, leaving the boronic acid intact.

The following table outlines potential chemodivergent transformations of 3-(hydroxymethyl)-2-methylphenylboronic acid.

| Reagent/Catalyst | Target Functional Group | Expected Product |

| Pd(PPh3)4, Base, Ar-X | Boronic Acid | 3-(Hydroxymethyl)-2-methylbiphenyl derivative |

| Pinacol, Dean-Stark | Boronic Acid | 3-(Hydroxymethyl)-2-methylphenylboronic acid pinacol ester |

| H2O2, NaOH | Boronic Acid | 3-(Hydroxymethyl)-2-methylphenol |

| Acetic Anhydride, Pyridine | Hydroxymethyl Group | 3-(Acetoxymethyl)-2-methylphenylboronic acid |

| MnO2 | Hydroxymethyl Group | 3-Formyl-2-methylphenylboronic acid |

| SOCl2 | Hydroxymethyl Group | 3-(Chloromethyl)-2-methylphenylboronic acid |

| HNO3, H2SO4 | Aromatic Ring | Nitrated derivative of 3-(hydroxymethyl)-2-methylphenylboronic acid |

The development of catalyst-controlled regioselective and chemodivergent reactions is a significant area of research. nih.gov By tuning the ligand and metal catalyst, it is possible to steer a reaction towards a specific outcome. While detailed studies on 3-(hydroxymethyl)-2-methylphenylboronic acid are not extensively reported, the principles of multi-site reactivity and chemodivergence observed in other polyfunctional molecules provide a strong indication of its synthetic potential. The strategic manipulation of its functional groups can lead to the efficient synthesis of complex molecular architectures.

Catalytic Roles and Applications of 3 Hydroxymethyl 2 Methylphenylboronic Acid Derivatives

Co-catalytic Functionalities in Organic Transformations

While arylboronic acids are most famously employed as nucleophilic partners in palladium-catalyzed cross-coupling reactions, their utility extends to serving as catalysts or co-catalysts in various organic transformations. Arylboronic acids function as mild, stable, and manageable Lewis acid catalysts. eurobooks.sk This catalytic activity is rooted in the Lewis acidic nature of the boron atom, which can activate functional groups, particularly those containing oxygen.

Research has shown that arylboronic acids can catalyze dehydrative C-O and C-C bond formations. nih.gov For instance, electron-deficient arylboronic acids, in conjunction with a co-catalyst like oxalic acid, can generate a strong Brønsted acid in situ. This system efficiently catalyzes the etherification of benzylic alcohols, proceeding through an SN1 pathway. nih.govacs.org The boronic acid and oxalic acid are proposed to condense, forming a more potent catalytic species that promotes the dehydration of the alcohol. acs.org

Furthermore, boronic acids have been shown to exhibit a "triple role" in certain one-pot reactions, acting sequentially as a catalyst for reduction, N-alkylation, and C-alkylation. rsc.org In the context of 3-(hydroxymethyl)-2-methylphenylboronic acid, the inherent Lewis acidity of the boronic acid group could be harnessed to promote similar transformations, potentially working in concert with other catalytic species to achieve complex molecular constructions in a single operation. The presence of ortho-substituents can enhance reaction rates by reducing conjugation between the phenyl ring and the boron p-orbital, thereby increasing Lewis acidity. nih.gov

Ligand Design and Preparation for Metal-Catalyzed Processes

The structure of 3-(hydroxymethyl)-2-methylphenylboronic acid is particularly well-suited for the design of ligands for metal catalysis, especially in the formation of highly active and stable palladacycle pre-catalysts.

Palladacycles are organopalladium complexes containing a carbon-palladium bond within a cyclic structure. They are highly valued as pre-catalysts in cross-coupling reactions due to their stability and ability to generate catalytically active Pd(0) species. The synthesis of palladacycles often proceeds via C-H bond activation. The ortho-methyl group in 3-(hydroxymethyl)-2-methylphenylboronic acid derivatives makes them ideal candidates for this transformation, similar to the well-known Herrmann–Beller catalyst, which is derived from tri(o-tolyl)phosphine. mdpi.com

The formation of a palladacycle from a derivative of 3-(hydroxymethyl)-2-methylphenylboronic acid would typically involve the reaction with a Pd(II) salt, such as palladium(II) acetate (B1210297). The palladium center would coordinate to the aromatic ring, followed by an intramolecular C-H activation at the ortho-methyl group to form a stable five- or six-membered ring. The hydroxymethyl group could also play a coordinating role, potentially forming a tridentate ligand that further stabilizes the complex.

Once formed, these palladacycles serve as robust pre-catalysts. In the presence of a base, the Pd(II) center is reduced to the catalytically active Pd(0) species, which then enters the catalytic cycle for reactions like the Suzuki–Miyaura, Heck, or Buchwald-Hartwig amination. The reactivity of such palladacycles is often superior to simpler palladium sources, allowing for lower catalyst loadings and reactions under milder conditions. mdpi.comresearchgate.net Studies on related systems have detailed the thermal stability and reactivity of such complexes, noting their ability to undergo epimerization at the metal-bound carbon under certain conditions. nih.gov

The electronic and steric properties of substituents on the phenyl ring of the ligand precursor have a profound impact on the resulting catalyst's performance and selectivity. For ligands derived from 3-(hydroxymethyl)-2-methylphenylboronic acid, the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups are both electron-donating. These groups can influence the electron density at the palladium center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Research has shown that strategic placement of substituents on ligands used to form palladacycles can dramatically alter catalytic activity. For example, introducing bulky isopropyl groups onto the biaryl backbone of a palladacycle pre-catalyst was found to be key for mediating Suzuki-Miyaura couplings at ppm levels in water, a result that could not have been predicted without empirical investigation. semanticscholar.org This highlights that both steric bulk and electronic effects are critical design parameters.

The following table illustrates the general effects of different substituent types on the catalytic performance in a Suzuki-Miyaura cross-coupling reaction.

| Substituent on Phenylboronic Acid Ligand | Electronic Effect | Steric Effect | Expected Impact on Catalytic Yield | Rationale |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Small | Moderate to High | Increases electron density on Pd, favoring oxidative addition, but may slightly hinder reductive elimination. |

| -CH₃ (Methyl) | Electron-Donating | Small | High | Provides a good balance of electronic properties for efficient oxidative addition and reductive elimination. |

| -H (Hydrogen) | Neutral | Minimal | Moderate | Serves as a baseline for comparison. |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Medium | Moderate to Low | Decreases electron density on Pd, hindering oxidative addition but potentially accelerating reductive elimination. |

| -tBu (tert-Butyl) | Electron-Donating | Large | High | The steric bulk can promote the final reductive elimination step, increasing catalyst turnover. |

This table presents generalized trends based on established principles in catalysis.

Investigations into Asymmetric Catalysis Mediated by Chiral Derivatives

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. Derivatives of 3-(hydroxymethyl)-2-methylphenylboronic acid offer a promising scaffold for asymmetric catalysis due to the potential for introducing chirality via the hydroxymethyl group. psu.edu

One primary strategy involves modifying the -CH₂OH group to incorporate a known chiral auxiliary. For example, etherification or esterification with a chiral alcohol or carboxylic acid can create a chiral ligand. This ligand can then be used to form a chiral metal complex, such as a chiral palladacycle, which can induce enantioselectivity in catalytic transformations. mdpi.com

Another approach is to use the boronic acid derivative itself in reactions catalyzed by a separate chiral catalyst. Chiral diols, such as BINOL derivatives, have been successfully used to catalyze the enantioselective conjugate addition of arylboronic acids to α,β-unsaturated ketones and 2-acyl imidazoles. acs.orgacs.org In such a system, the chiral diol is believed to react with the boronic acid to form a chiral boronate ester in situ. This chiral boron species is more reactive and delivers the aryl group to the substrate in a stereocontrolled manner. nih.gov

The development of organocatalytic methods has also provided pathways to chiral boron compounds. For instance, cinchona alkaloid-based catalysts have been used for the enantioselective synthesis of benzoxaboroles from 2-formyl aryl boronic acids, achieving excellent enantioselectivities (up to 99% ee). rsc.org These strategies could be adapted for derivatives of 3-(hydroxymethyl)-2-methylphenylboronic acid to generate novel chiral building blocks and catalysts.

The following table summarizes representative examples of asymmetric reactions involving boronic acids, highlighting the types of chiral catalysts used and the achieved enantioselectivities.

| Reaction Type | Chiral Catalyst / Ligand | Substrates | Enantiomeric Excess (ee) |

| Conjugate Addition | (R)-3,3′-I₂-BINOL | Alkenylboronic acids + 2-Acyl imidazoles | Up to 97% acs.org |

| Conjugate Addition | (R)-3,3′-(CF₃)₂-BINOL | Alkenylboronic acids + β-Silyl α,β-unsaturated ketones | Up to 98% acs.org |

| Intramolecular Oxa-Michael | Chiral Amino-Squaramide | ortho-Boronic acid containing chalcones | Up to 99% rsc.org |

| N-Alkylation | Copper(I) Chloride / Chiral Diamine | Carbamate + Racemic α-chloroboronate ester | Good to High nih.gov |

| 1,4-Addition | Palladium / Chiral Phosphine (B1218219) Ligand | Phenylboronic acid + 2-Cyclohexenone | 89-94% nih.gov |

This table showcases various methods from the literature that are conceptually applicable to chiral derivatives of 3-(hydroxymethyl)-2-methylphenylboronic acid.

Advanced Analytical Methodologies and Chemical Sensing Applications

Principles of Saccharide Recognition and Reversible Binding

The foundation of saccharide sensing with 3-(Hydroxymethyl)-2-methylphenylboronic acid lies in its reversible covalent interaction with the diol moieties present in sugars. nih.gov This interaction is highly dependent on environmental conditions, such as pH, and the structural arrangement of both the boronic acid and the saccharide. nih.gov

Mechanistic Aspects of Diol-Boronic Acid Interactions

The interaction between a boronic acid and a diol is a dynamic equilibrium process that results in the formation of a cyclic boronate ester. nih.gov This reaction is fundamental to its use in chemical sensing. Boronic acids, such as 3-(Hydroxymethyl)-2-methylphenylboronic acid, are Lewis acids that exist in equilibrium between two states in aqueous solution: a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized form (the boronate ion). researchgate.net

The reaction can proceed through two primary pathways:

Interaction of the neutral trigonal boronic acid with the diol to form a neutral trigonal ester, which then converts to the more stable anionic tetrahedral ester.

Interaction of the anionic tetrahedral boronate ion with the diol to directly form the anionic tetrahedral ester.

Role of Hydroxymethyl and Methyl Substituents in Modulating Binding Affinity and Selectivity

The substituents on the phenyl ring of a boronic acid play a crucial role in tuning its electronic and steric properties, which in turn modulates its binding affinity and selectivity for different saccharides. In 3-(Hydroxymethyl)-2-methylphenylboronic acid, the ortho-methyl and meta-hydroxymethyl groups have distinct effects.

Ortho-Methyl Group: The methyl group at the ortho position (position 2) introduces significant steric hindrance around the boron center. This steric bulk can influence the approach of the diol and affect the stability of the resulting boronate ester. Furthermore, studies on 2-Methylphenylboronic acid have suggested the possibility of intramolecular hydrogen bonding between the methyl group's hydrogen atoms and the boronic acid's hydroxyl groups, which can influence the binding kinetics and thermodynamics. nih.gov This steric constraint can also impart selectivity, favoring smaller or more conformationally flexible saccharides that can better navigate the crowded binding site.

Meta-Hydroxymethyl Group: The hydroxymethyl group (-CH₂OH) at the meta position (position 3) primarily exerts an electronic effect. As a weakly electron-withdrawing group via induction, it increases the Lewis acidity of the boron atom. This increased acidity lowers the pKa of the boronic acid, facilitating the formation of the anionic boronate species at a lower pH. researchgate.net A lower pKa is generally desirable for saccharide sensing applications under physiological conditions (pH ~7.4), as it enhances the binding affinity at neutral pH. researchgate.net The meta position prevents direct steric interference with the binding pocket while still effectively modulating the electronic properties of the boron center.

The combination of these two substituents in 3-(Hydroxymethyl)-2-methylphenylboronic acid creates a unique binding pocket. The ortho-methyl group provides steric selectivity, while the meta-hydroxymethyl group enhances binding affinity at physiological pH. This synergistic effect allows for the fine-tuning of the receptor for specific saccharide targets.

Engineering of Chemical Sensor Platforms

The specific recognition properties of 3-(Hydroxymethyl)-2-methylphenylboronic acid make it an ideal candidate for integration into various sensor platforms. These platforms translate the molecular binding event into a measurable signal, such as an electrical current, a change in fluorescence, or a visible color shift.

Development of Electrochemical Sensor Architectures

Electrochemical sensors offer high sensitivity, rapid response, and potential for miniaturization. mdpi.comnih.gov 3-(Hydroxymethyl)-2-methylphenylboronic acid can be incorporated into electrochemical sensor architectures as the primary recognition element.

A common approach involves immobilizing the boronic acid onto an electrode surface, such as a glassy carbon or gold electrode. When a target saccharide binds to the immobilized boronic acid, it can alter the electrochemical properties of the electrode interface. This change can be detected using techniques like cyclic voltammetry or electrochemical impedance spectroscopy. The binding event may block the access of a redox probe (like ferricyanide) to the electrode surface, causing a decrease in the measured current.

Alternatively, the boronic acid can be functionalized with a redox-active moiety, such as ferrocene (B1249389). In this architecture, the binding of a saccharide to the boronic acid can alter the redox potential of the attached ferrocene group, providing a direct electrochemical signal that correlates with the analyte concentration.

Table 1: Common Electrochemical Techniques for Boronic Acid-Based Sensors

| Technique | Principle of Detection | Signal Change upon Saccharide Binding |

| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | Change in peak current or a shift in the redox potential of a probe or a redox-tagged boronic acid. |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the opposition to alternating current as a function of frequency. | Increase in charge transfer resistance (Rct) due to the insulating layer formed by the bound saccharide. |

| Amperometry | Measures the current at a fixed potential. | A decrease or increase in current depending on the specific sensor design and reaction. |

Design of Fluorescent Sensor Systems

Fluorescent sensors are widely used due to their high sensitivity and the ability to perform real-time monitoring. instras.com Sensor systems incorporating 3-(Hydroxymethyl)-2-methylphenylboronic acid are designed by coupling the boronic acid recognition unit to a fluorophore. nih.govrsc.org The binding of a saccharide modulates the fluorescence emission of the system through several established mechanisms:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the boronic acid is linked to the fluorophore via a short spacer, and an adjacent tertiary amine is often included. In the absence of a saccharide, the lone pair of electrons on the amine can quench the fluorescence of the excited fluorophore through PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a dative bond formation with the amine. This interaction lowers the energy of the amine's lone pair, inhibiting the PET process and "turning on" the fluorescence. mdpi.com

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be directly influenced by the boronic acid group. The change from the neutral sp² state to the anionic sp³ state upon saccharide binding can alter the ICT character of the fluorophore, leading to a shift in the emission wavelength or a change in intensity.

The specific substituents on 3-(Hydroxymethyl)-2-methylphenylboronic acid would influence the pKa and thus the binding strength, directly impacting the sensor's response curve and sensitivity at a given pH.

Incorporation into Responsive Gels and Photonic Crystal Systems

Smart materials that respond to specific chemical stimuli represent a frontier in sensor design. 3-(Hydroxymethyl)-2-methylphenylboronic acid can be incorporated as a functional monomer or cross-linker into hydrogels to create saccharide-responsive systems. rsc.orgacs.org

In a responsive hydrogel , the boronic acid moieties can form cross-links with a diol-containing polymer (like polyvinyl alcohol) or can be pendant groups on the polymer backbone. The introduction of a target saccharide, such as glucose, competes for binding with the boronic acid groups. This competition disrupts the cross-links, causing the hydrogel to swell. This volume change can be measured directly or used to trigger the release of an encapsulated drug. rsc.org

When these responsive hydrogels are integrated with photonic crystals , powerful visual sensors can be created. rsc.org A photonic crystal is a periodic nanostructure that diffracts light of specific wavelengths, producing a structural color. By embedding a crystalline colloidal array of nanoparticles within a boronic acid-functionalized hydrogel, a sensor is formed. researchgate.net When the hydrogel swells in the presence of a saccharide, the lattice spacing of the embedded nanoparticles increases. This change in spacing causes a red-shift in the diffracted light, resulting in a visible color change that can be easily observed and correlated to the saccharide concentration. nih.gov

Advanced Mechanistic Studies of Analyte-Boronic Acid Interactions

The interaction between boronic acids and analytes, particularly diols such as those found in saccharides, is a dynamic and multifaceted process governed by principles of covalent bonding, acid-base chemistry, and molecular recognition. For 3-(Hydroxymethyl)-2-methylphenylboronic acid, while specific detailed mechanistic studies are not extensively documented in publicly available literature, a comprehensive understanding of its interaction with analytes can be extrapolated from the well-established behavior of substituted phenylboronic acids. The core of this interaction is the reversible formation of cyclic boronate esters with compounds containing 1,2- or 1,3-diol functionalities.

The fundamental reaction involves the boron atom of the boronic acid acting as a Lewis acid, which is electron-deficient and possesses a trigonal planar geometry with sp² hybridization. This allows it to readily interact with the nucleophilic hydroxyl groups of a diol. This interaction leads to the formation of a more stable five- or six-membered cyclic boronate ester. A critical aspect of this binding event is the change in the hybridization of the boron atom from sp² to a tetrahedral sp³ geometry. This structural change is accompanied by a significant decrease in the pKa of the boronic acid moiety, making the boronate ester more acidic than the free boronic acid.

This change in acidity and structure is the cornerstone of many chemical sensing applications. At a pH between the pKa of the free boronic acid and the boronate ester, the binding of a diol results in the conversion of the neutral trigonal boronic acid to an anionic tetrahedral boronate. This alteration in the electronic properties of the boronic acid group can be harnessed to generate a measurable signal.

Several advanced mechanistic pathways are employed in chemical sensing, which are applicable to sensors based on 3-(Hydroxymethyl)-2-methylphenylboronic acid:

Photoinduced Electron Transfer (PET): In a sensor molecule where a fluorophore is in proximity to the boronic acid, the nitrogen atom of a nearby tertiary amine can quench the fluorescence of the fluorophore through PET. Upon binding of a saccharide, the acidity of the boron atom increases, leading to a stronger interaction with the amine's lone pair of electrons. This reduces the quenching effect and results in an increase in fluorescence, signaling the presence of the analyte. nih.govacs.org

Intramolecular Charge Transfer (ICT): The binding of a diol can alter the electron density around the boronic acid. In a suitably designed molecule, this can modulate an ICT process within the sensor, leading to a change in its spectroscopic properties, such as a shift in the fluorescence emission wavelength. The formation of the anionic boronate ester upon saccharide binding can inhibit the ICT process, leading to a concentration-dependent increase in fluorescence. nih.gov

Förster Resonance Energy Transfer (FRET): In more complex systems, two different fluorophores (a donor and an acceptor) can be incorporated. The binding of an analyte can induce a conformational change in the sensor molecule, altering the distance between the donor and acceptor and thereby modulating the FRET efficiency.

The substituents on the phenyl ring of 3-(Hydroxymethyl)-2-methylphenylboronic acid play a crucial role in modulating its reactivity and binding affinity. The ortho-methyl group can introduce steric hindrance, which may influence the orientation of the boronic acid group and its accessibility to analytes. Conversely, the meta-hydroxymethyl group can potentially engage in hydrogen bonding interactions, which could either stabilize the boronate ester complex or compete with the analyte for binding.

The binding affinity of phenylboronic acids for different saccharides is not uniform. Generally, they exhibit a higher affinity for fructose (B13574) compared to glucose. This selectivity is attributed to the stereochemistry of the hydroxyl groups in the saccharides. Fructose in its furanose form presents a cis-diol arrangement that is highly favorable for the formation of a stable five-membered boronate ester.

Detailed Research Findings

While specific data for 3-(Hydroxymethyl)-2-methylphenylboronic acid is scarce, extensive research on other substituted phenylboronic acids provides valuable insights into the binding constants with various saccharides. The following table summarizes representative binding constants for phenylboronic acid with different polyols, illustrating the general selectivity trends.

| Analyte (Polyol) | Binding Constant (K) in M⁻¹ |

|---|---|

| D-Fructose | 4370 |

| D-Galactose | - |

| D-Mannose | - |

| D-Glucose | 110 |

Note: The binding constants are for phenylboronic acid and are provided for illustrative purposes to show general trends in saccharide affinity. rsc.orgrsc.org The values for D-Galactose and D-Mannose are generally intermediate between those of D-Fructose and D-Glucose.

Spectroscopic titration is a key experimental technique used to determine the binding constants of boronic acid-analyte interactions. By monitoring changes in the absorbance or fluorescence spectra of the boronic acid-containing sensor upon the addition of increasing concentrations of the analyte, the strength of the interaction can be quantified. Such studies have consistently shown that the optimal pH for binding is not always above the pKa of the boronic acid and is influenced by the pKa values of both the boronic acid and the diol.

Theoretical and Computational Investigations of 3 Hydroxymethyl 2 Methylphenylboronic Acid

Quantum Chemical Studies (Density Functional Theory, Atoms in Molecules)

Quantum chemical methods, particularly Density Functional Theory (DFT), are foundational in modern computational chemistry for studying the electronic structure of molecules. DFT calculations allow for the accurate prediction of molecular properties by modeling the electron density. The Atoms in Molecules (AIM) theory further analyzes this electron density to define chemical bonds and atomic interactions. For 3-(Hydroxymethyl)-2-methylphenylboronic acid, these methods can provide a detailed picture of its intrinsic chemical nature.

DFT calculations are instrumental in characterizing the electronic environment of 3-(Hydroxymethyl)-2-methylphenylboronic acid. By solving the Kohn-Sham equations for the molecule, several key electronic properties can be determined.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the electron-donating hydroxymethyl and methyl groups, along with the electron-withdrawing boronic acid group, would collectively influence the energy and distribution of these orbitals across the phenyl ring. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For 3-(Hydroxymethyl)-2-methylphenylboronic acid, the oxygen atoms of the hydroxyl and boronic acid groups would be regions of high negative potential, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the boronic acid and hydroxyl groups would exhibit positive potential.

Bonding Analysis: The AIM theory can be applied to the calculated electron density to analyze the nature of chemical bonds. By locating bond critical points (BCPs) between atoms, one can characterize the strength and type of interaction (e.g., covalent vs. electrostatic). This would provide a quantitative description of the C-B bond, the B-O bonds, and any potential intramolecular hydrogen bonds.

| Computational Method | Property Investigated | Significance for 3-(Hydroxymethyl)-2-methylphenylboronic Acid |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic reactivity, stability, and the influence of substituents on the aromatic system. |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Atoms in Molecules (AIM) | Bond Critical Points (BCPs) | Characterizes the nature and strength of chemical bonds, including the C-B bond and potential intramolecular hydrogen bonds. |

Phenylboronic acids are renowned for their utility in synthetic organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. fiveable.me Computational chemistry is a powerful tool for mapping out the intricate steps of such reactions. rsc.org

By modeling the reaction of 3-(Hydroxymethyl)-2-methylphenylboronic acid with a reaction partner (e.g., an aryl halide in a Suzuki coupling), DFT can be used to:

Identify Intermediates and Transition States: The entire reaction pathway can be mapped, identifying the structures of all transient intermediates and the high-energy transition states that connect them.

Calculate Activation Energies: The energy difference between the reactants and each transition state (the activation energy) can be calculated. This provides a quantitative measure of the reaction's kinetic feasibility.

Elucidate Mechanistic Details: The specific roles of catalysts, solvents, and substituents can be investigated. For instance, calculations could show how the ortho-methyl group sterically influences the approach to the boron atom during the transmetalation step, or how the hydroxymethyl group might participate in or hinder the reaction through electronic or hydrogen-bonding effects. nih.govacs.org

These computational studies provide a step-by-step understanding of how the molecule transforms during a chemical reaction, offering insights that are often difficult to obtain through experimental means alone. rsc.org

The three-dimensional shape (conformation) of a molecule is critical to its properties and reactivity. For 3-(Hydroxymethyl)-2-methylphenylboronic acid, conformational flexibility exists primarily through rotation around two key single bonds: the C-B bond and the C-CH₂OH bond.

Torsional Energy Profiles: By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. researchgate.net This surface reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them.

Steric Hindrance: The presence of the methyl group at the ortho-position (C2) to the boronic acid group introduces significant steric hindrance. researchgate.net This steric clash would likely disfavor conformations where the B(OH)₂ group is coplanar with the phenyl ring, forcing it to twist out of the plane. nih.govresearchgate.netnih.gov Similarly, the orientation of the hydroxymethyl group will be influenced by interactions with the adjacent methyl group.

Intramolecular Interactions: Conformational analysis can also reveal the possibility of stabilizing intramolecular hydrogen bonds, for instance, between one of the boronic acid hydroxyl groups and the oxygen of the hydroxymethyl group, although this would depend on the rotational barriers and steric constraints imposed by the methyl group. researchgate.net

Molecular Modeling and Docking Simulations

While quantum chemical studies investigate the intrinsic properties of a molecule, molecular modeling and docking simulations are used to predict how a molecule interacts with other chemical entities, particularly biological macromolecules like proteins. Boronic acids are a well-established class of enzyme inhibitors, making these simulations highly relevant. wikipedia.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). umpr.ac.id If 3-(Hydroxymethyl)-2-methylphenylboronic acid were being investigated as an inhibitor for a specific enzyme, docking simulations would be a crucial first step.

The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (3-(Hydroxymethyl)-2-methylphenylboronic acid) and the target protein.

Sampling: Placing the ligand in the active site of the protein and exploring various possible binding poses and conformations.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The pose with the best score is predicted as the most likely binding mode.

For a boronic acid, a key interaction often involves the formation of a reversible covalent bond between the boron atom and a serine residue in the enzyme's active site. nih.gov The docking simulation would predict the feasibility of this interaction and identify other crucial non-covalent contacts, such as hydrogen bonds between the ligand's hydroxyl groups and protein residues, or hydrophobic interactions involving the phenyl ring and methyl group. frontiersin.org

The insights gained from docking simulations can guide the rational design of new molecules with improved properties. nih.gov Based on the predicted binding mode of 3-(Hydroxymethyl)-2-methylphenylboronic acid, medicinal chemists can propose modifications to enhance binding affinity or selectivity. acs.org

Structure-Activity Relationships (SAR): By analyzing the predicted interactions, one could hypothesize that, for example, replacing the methyl group with a larger hydrophobic group might lead to better interactions with a hydrophobic pocket in the enzyme.

Iterative Design: New derivatives can be designed in silico (on the computer), docked into the protein's active site, and their binding affinity scored before any synthetic chemistry is undertaken. biorxiv.org This iterative cycle of design, docking, and evaluation can significantly accelerate the discovery of more potent and specific inhibitors. For example, if the hydroxymethyl group is not involved in a critical interaction, it could be replaced with other functional groups to probe for new hydrogen bonding or electrostatic interactions. acs.org

Q & A

Basic: What are the established synthetic routes for 3-(Hydroxymethyl)-2-methylphenylboronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or functionalization of pre-substituted phenylboronic acids. A common approach starts with halogenated phenylboronic acid derivatives, where the hydroxymethyl and methyl groups are introduced via nucleophilic substitution or oxidation-reduction sequences. For example, brominated precursors can undergo hydroxylation followed by boronic acid protection . Key steps include:

- Starting materials : Halogenated phenylboronic acids (e.g., 3-bromo-2-methylphenylboronic acid).

- Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like THF or dioxane.

- Workup : Acidic hydrolysis to yield the boronic acid moiety.

Basic: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

Optimization focuses on catalyst selection, solvent polarity, and base strength. For instance:

- Catalysts : Pd(dppf)Cl₂ enhances coupling efficiency with electron-deficient aryl halides.

- Solvents : Polar aprotic solvents (e.g., THF) improve solubility and reaction rates.

- Bases : Mild bases (e.g., NaHCO₃) minimize boronic acid decomposition .

Basic: What analytical methods are recommended for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl at C2, hydroxymethyl at C3).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₁₁BO₃, ~178 g/mol).

- FT-IR : B-O stretching (~1340 cm⁻¹) and O-H absorption (~3200 cm⁻¹) .

Basic: What are the key handling challenges for this compound?

- Moisture Sensitivity : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis.

- Light Sensitivity : Amber glassware minimizes photodegradation.

- Safety : Use gloves/eye protection due to irritant properties .

Advanced: How to resolve contradictory yield data in cross-coupling reactions?

Discrepancies often arise from residual moisture or catalyst poisoning. Solutions include:

- Drying Agents : Molecular sieves (3Å) in solvent pre-treatment.

- Catalyst Screening : Test Pd(OAc)₂ with ligand systems (e.g., SPhos) for specific substrates.

- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify side reactions .

Advanced: How does substituent positioning affect its bioactivity in drug discovery?

The hydroxymethyl group enhances hydrogen bonding with biological targets (e.g., enzymes), while the methyl group provides steric hindrance, influencing binding selectivity. Comparative SAR studies with analogs (e.g., 3-hydroxy-4-methoxyphenylboronic acid) reveal:

- Antibacterial Activity : Electron-withdrawing groups (e.g., -F) increase potency.

- Solubility : Hydrophilic substituents improve pharmacokinetics .

Advanced: What solvent systems maximize regioselectivity in its reactions?

- Polar Solvents : DMSO or DMF stabilize transition states, favoring para-substitution in electrophilic aromatic substitutions.

- Binary Mixtures : THF:H₂O (4:1) enhances Suzuki coupling efficiency by balancing solubility and reactivity .

Advanced: How do electronic effects of substituents influence reaction outcomes?

The methyl group (electron-donating) activates the phenyl ring for electrophilic attack, while the hydroxymethyl group (electron-withdrawing via hydrogen bonding) directs reactions to specific positions. Computational studies (DFT) predict charge distribution to guide synthetic design .

Advanced: What strategies improve its stability in long-term storage?

- Lyophilization : Freeze-drying reduces hydrolytic degradation.

- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits oxidation.

- Container Coatings : Silanized vials minimize surface adsorption .

Advanced: What emerging applications exist beyond catalysis (e.g., imaging)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.